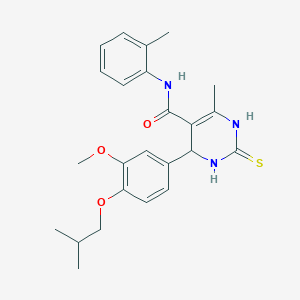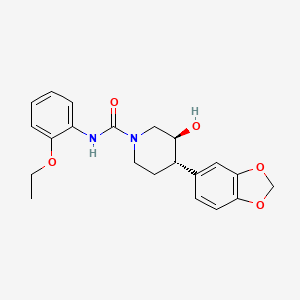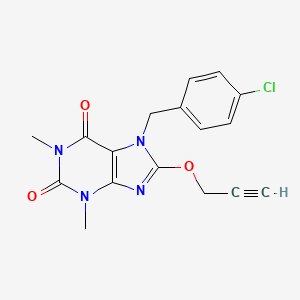![molecular formula C19H30N2O4S B4096885 2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide](/img/structure/B4096885.png)
2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide
Overview
Description
2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfamoyl group attached to a phenoxy ring, which is further connected to a cycloheptylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide typically involves a multi-step process. One common method includes the reaction of 4-(butan-2-ylsulfamoyl)phenol with N-cycloheptylacetamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenoxy derivatives.
Scientific Research Applications
2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-phenoxy-N-(4-(thiazol-2-ylsulfamoyl)-phenyl)-acetamide
- 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide
Comparison: Compared to its analogs, 2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide exhibits unique structural features, such as the cycloheptylacetamide moiety, which may contribute to its distinct biological activity and chemical reactivity. The presence of the cycloheptyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-3-15(2)21-26(23,24)18-12-10-17(11-13-18)25-14-19(22)20-16-8-6-4-5-7-9-16/h10-13,15-16,21H,3-9,14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSXELQODIDGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(benzylamino)methyl]-2-bromo-6-methoxyphenoxy]-N-tert-butylacetamide;hydrochloride](/img/structure/B4096803.png)
![2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride](/img/structure/B4096805.png)
![N-(4-METHOXYPHENYL)-2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDE](/img/structure/B4096812.png)

![2-{1-ethyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4096837.png)
![5-(4-BROMOPHENYL)-7-(4-ETHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4096840.png)
![2-amino-4-(2,4-dimethylphenyl)-5-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4096853.png)

![1-[(4-chlorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4096858.png)
![1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4096865.png)

![2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B4096874.png)
![2-[[5-(benzylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4096882.png)
![N-({4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4096891.png)
